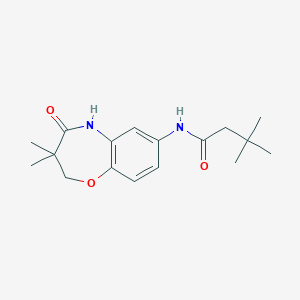

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide is a complex organic compound with a unique structure that includes a tetrahydrobenzo[b][1,4]oxazepine ring.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-16(2,3)9-14(20)18-11-6-7-13-12(8-11)19-15(21)17(4,5)10-22-13/h6-8H,9-10H2,1-5H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGCYKPFBFTXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)CC(C)(C)C)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide typically involves multiple steps:

Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Dimethylbutanamide Group: This step involves the reaction of the intermediate with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors .

Chemical Reactions Analysis

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide can undergo various chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

Material Science: Its complex structure makes it a candidate for the development of new materials with specific properties.

Drug Discovery: It is used in the screening of new drug candidates and the study of their interactions with biological targets.

Mechanism of Action

Comparison with Similar Compounds

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide can be compared with similar compounds such as:

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide: This compound has a cyclohexane ring instead of the dimethylbutanamide group.

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide: This compound contains a benzenesulfonamide group, which imparts different chemical properties.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide is a complex organic compound that belongs to the benzoxazepine family. This compound exhibits significant biological activity and has garnered attention for its potential applications in medicinal chemistry and pharmacology. The unique structural features of this compound contribute to its diverse biological effects, which are crucial for its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a benzoxazepine core structure with various substituents that influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 342.43 g/mol. Its structural uniqueness arises from the presence of both nitrogen and oxygen atoms in the benzoxazepine ring and the dimethyl groups that enhance its reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may exert its effects by:

- Inhibiting Enzymatic Activity : It can bind to enzymes involved in critical metabolic pathways, thereby altering their activity.

- Modulating Receptor Functions : The compound may interact with various receptors, affecting signaling pathways that regulate cellular functions.

- Inducing Apoptosis : Certain studies suggest that it may promote programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

Biological Activity Overview

Recent studies have demonstrated a range of biological activities associated with this compound:

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells in vitro by inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Cancer Cell Lines : In a study involving human breast cancer MCF-7 cells, treatment with varying concentrations (10 µM to 100 µM) of the compound resulted in a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells correlating with higher concentrations of the compound .

- Antimicrobial Activity Assessment : A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide, and how are key intermediates characterized?

The synthesis typically involves constructing the benzoxazepine core via cyclization of substituted 2-aminophenol derivatives, followed by amidation with 3,3-dimethylbutanoyl chloride. Key intermediates are characterized using HPLC (for purity assessment) and NMR spectroscopy (to confirm regiochemistry and functional group integrity). For example, the benzoxazepine ring’s carbonyl group (4-oxo) is verified via ¹³C NMR at ~170–175 ppm, while the dimethyl groups are identified via ¹H NMR as singlets at ~1.3–1.5 ppm .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₂₇N₂O₃).

- 2D NMR (COSY, HSQC, HMBC) : Resolves complex proton environments, such as distinguishing between the benzoxazepine ring protons (δ 6.8–7.2 ppm) and the amide proton (δ 8.1–8.3 ppm).

- FT-IR Spectroscopy : Confirms the presence of carbonyl groups (C=O stretch at ~1650–1750 cm⁻¹) and amide N-H stretch (~3300 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

The compound is sparingly soluble in aqueous buffers but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days in sealed vials .

Advanced Research Questions

Q. How can researchers optimize the yield of the benzoxazepine core formation during synthesis?

Yield optimization requires precise control of:

- Temperature : Cyclization reactions often proceed optimally at 80–100°C in toluene or THF.

- Catalysts : Lewis acids like ZnCl₂ (10 mol%) enhance ring closure efficiency by activating the carbonyl electrophile.

- Reaction Time : Prolonged heating (>24 hr) may lead to side products (e.g., over-oxidation); monitoring via TLC or in-situ IR is advised .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in reported IC₅₀ values (e.g., anticancer assays) may arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hr).

- Metabolic Stability : Use hepatic microsomes to assess CYP450-mediated degradation, which impacts bioavailability.

- Structural Analogues : Compare with derivatives (e.g., 5-propyl or 5-ethyl variants) to isolate substituent effects on activity .

Q. How can computational methods guide the design of derivatives with enhanced target binding?

- Molecular Docking : Screen against targets like HDACs or PARP using AutoDock Vina; prioritize derivatives with lower binding energies (<–8 kcal/mol).

- QSAR Modeling : Correlate substituent bulk (e.g., 3,3-dimethyl vs. 3-methyl) with logP and IC₅₀ values to predict activity.

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., amide-NH with Asp101 in PARP1) .

Q. What experimental approaches validate the compound’s mechanism of action in neurodegenerative models?

- In Vitro : Measure inhibition of Aβ₁–₄₂ aggregation via Thioflavin T fluorescence (IC₅₀ < 10 μM).

- In Vivo : Use transgenic C. elegans (e.g., CL4176) to assess reduction in paralysis rate (~30–50% at 50 mg/kg).

- Biochemical Assays : Quantify acetylcholinesterase (AChE) inhibition via Ellman’s method (Ki < 1 μM) .

Methodological Notes

- Synthesis Troubleshooting : Low yields in amidation steps may result from residual moisture; employ molecular sieves (4Å) in DCM .

- Biological Assays : Include positive controls (e.g., Donepezil for AChE inhibition) and validate via triplicate runs to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.